molecular formula C7H7ClF2IN B6200992 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride CAS No. 2694733-69-0

1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride

Cat. No.: B6200992
CAS No.: 2694733-69-0
M. Wt: 305.5
InChI Key:
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Description

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is a fluorinated aromatic amine compound. It is characterized by the presence of two fluorine atoms and one iodine atom on the benzene ring, along with a methanamine group.

Preparation Methods

The synthesis of 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms onto the benzene ring.

    Amination: Conversion of the halogenated benzene derivative to the corresponding methanamine.

    Hydrochloride Formation: Treatment of the methanamine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biological assays to study the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride can be compared with other fluorinated aromatic amines, such as:

  • 1-(2,3-Difluoro-4-iodophenyl)methanamine hydrochloride
  • 1-(2,3-Difluoro-5-bromophenyl)methanamine hydrochloride
  • 1-(2,3-Difluoro-5-chlorophenyl)methanamine hydrochloride

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of iodine, in particular, can enhance its ability to form halogen bonds, making it distinct from its bromine and chlorine analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride involves the reaction of 2,3-difluoro-5-iodobenzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,3-difluoro-5-iodobenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2,3-difluoro-5-iodobenzaldehyde with excess methylamine in ethanol to form the imine.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours to reduce the imine to the amine.", "Step 3: Quench the reaction with water and extract the amine with an organic solvent.", "Step 4: React the amine with hydrochloric acid to form the hydrochloride salt.", "Step 5: Isolate the product by filtration and drying." ] }

CAS No.

2694733-69-0

Molecular Formula

C7H7ClF2IN

Molecular Weight

305.5

Purity

95

Origin of Product

United States

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